1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide
Overview
Description
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide is a chemical compound with the following properties:
- Chemical Name : 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- MDL Number : MFCD03030312
- Boiling Point : Predicted to be 486.8±45.0 °C
- Density : Predicted density is 1.201±0.06 g/cm³
- pKa : Predicted pKa value is 16.43±0.20
Molecular Structure Analysis
The molecular structure of 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide consists of a piperidine ring with a formyl group and a methoxybenzyl group attached. The formyl group (CHO) and the methoxybenzyl group (C6H4OCH3) contribute to its overall structure.
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations depend on the functional groups present. Investigating its reactions with various reagents and conditions would provide insights into its behavior.
Physical And Chemical Properties Analysis
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide exhibits the following properties:
- Boiling Point : Predicted to be 486.8±45.0 °C
- Density : Predicted density is 1.201±0.06 g/cm³
- pKa : Predicted pKa value is 16.43±0.20
Scientific Research Applications
Alkoxycarbonylpiperidines in Aminocarbonylation
- Piperidines with ester functionality, such as 1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide, are used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is significant for synthesizing carboxamides from iodobenzene and iodoalkenes, contributing to the development of new compounds in organic chemistry (Takács et al., 2014).
Synthesis of Novel Benzodifuranyl Compounds
- Piperidine derivatives are used in the synthesis of novel benzodifuranyl compounds with potential anti-inflammatory and analgesic properties. This research is crucial for drug discovery, especially in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Discovery of Anti-HIV-1 CCR5 Antagonists
- Piperidine-4-carboxamide derivatives have been explored for their potential in inhibiting HIV-1. Such compounds demonstrate significant antiviral activity, which is vital for developing new treatments for HIV (Imamura et al., 2006).
Development of Carboxamide Protecting Groups
- Research on the development of new carboxamide protecting groups, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl, is important for synthetic chemistry. These protecting groups facilitate the synthesis of complex molecules, including those derived from piperidine-4-carboxamide (Muranaka et al., 2011).
Synthesis of Benzamide Derivatives as Serotonin Agonists
- Piperidine-4-carboxamide derivatives are synthesized to explore their properties as serotonin 4 receptor agonists. This research is important for developing drugs that affect gastrointestinal motility (Sonda et al., 2004).
Synthesis of Sila-Analogues of σ Ligands
- Studies on sila-analogues of σ ligands involving piperidine derivatives contribute to understanding molecular interactions and pharmacological properties of such compounds. This research is significant for the design of new pharmacological agents (Tacke et al., 2003).
Safety And Hazards
The safety and hazards associated with this compound were not explicitly mentioned in the available data. Researchers should exercise caution and follow standard laboratory safety protocols when handling it.
Future Directions
Future research should focus on:
- Elucidating the compound’s biological activity and potential therapeutic applications.
- Investigating its interactions with other molecules.
- Assessing its stability and toxicity profiles.
properties
IUPAC Name |
1-[(5-formyl-2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14-3-2-11(10-18)8-13(14)9-17-6-4-12(5-7-17)15(16)19/h2-3,8,10,12H,4-7,9H2,1H3,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGXDLDWCRAVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCC(CC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Formyl-2-methoxybenzyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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